molecular formula C15H19N5O2S B2399311 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 733004-64-3

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2399311
CAS No.: 733004-64-3
M. Wt: 333.41
InChI Key: ZZUYSTPFRAQMHI-UHFFFAOYSA-N
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Description

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, with the CAS Number 733004-64-3, is a synthetic triazinone derivative of significant interest in chemical and pharmaceutical research . Its molecular formula is C 15 H 19 N 5 O 2 S, and it has a molecular weight of 333.4 g/mol . The compound's structure features a 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety, which provides hydrogen-bonding capabilities via its amino and carbonyl groups, connected by a sulfanyl linker to an acetamide group bearing a lipophilic 4-(propan-2-yl)phenyl substituent . This compound is a member of the triazine family, a class known for a broad spectrum of biological activities. Research into similar triazine derivatives has indicated potential for antimicrobial activity, including against pathogens such as Staphylococcus aureus and Candida albicans . Furthermore, some triazine-based compounds have shown promising anticancer potential in preliminary studies, with mechanisms that may include the induction of apoptosis in cancer cells, and have also been explored for antiviral effects by interfering with viral replication processes . The structure-activity relationship (SAR) of such compounds suggests that modifications to the triazine ring and the phenyl substituent can significantly influence their biological efficacy and specificity . Please note that this product is sold for non-human research purposes only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-23-15-19-18-10(3)14(22)20(15)16/h4-7,9H,8,16H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYSTPFRAQMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazine family, which has been explored for various biological activities. This article reviews its structural characteristics, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O3SC_{14}H_{17}N_{5}O_{3}S with a molecular weight of approximately 335.38 g/mol. The compound contains a triazine ring and a phenyl group substituted with an isopropyl group, contributing to its potential biological activities.

PropertyValue
Molecular FormulaC14H17N5O3S
Molecular Weight335.38 g/mol
CAS Number540772-31-4
InChI KeyVPLILZAADUWWDC-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds containing the triazine scaffold exhibit a variety of biological activities including:

  • Antimicrobial Activity : Triazines have been shown to possess significant antibacterial and antifungal properties. They inhibit the growth of several pathogens including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Some studies have indicated that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Antiviral Effects : Research has highlighted the potential of triazine compounds in combating viral infections by interfering with viral replication processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazine derivatives against E. coli and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In another investigation, a series of triazine-based compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that some compounds reduced cell viability by over 50% at low micromolar concentrations, suggesting strong anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is often influenced by their structural features:

  • Substituents on the Triazine Ring : Modifications can enhance or reduce activity against specific targets.
  • Phenyl Group Variations : Altering the substituents on the phenyl ring can significantly impact antimicrobial and anticancer efficacy.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and modifications to the triazinone/triazole core. Key examples include:

Compound Name Substituent on Phenyl Ring Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(propan-2-yl) 1,2,4-triazin-3-yl C₁₄H₁₇N₅O₂S 327.39 High lipophilicity due to isopropyl group
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide 2-methoxy 1,2,4-triazin-3-yl C₁₃H₁₄N₄O₃S 322.35 Enhanced solubility via methoxy group
2-[(6-Methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 4-methyl 1,2,4-triazin-3-yl C₁₃H₁₄N₄O₂S 298.34 Reduced steric hindrance (methyl group)
N-(4-Acetamidophenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-acetamido 1,2,4-triazol-3-yl C₁₈H₁₇ClN₆O₂S 422.89 Chlorophenyl addition enhances halogen bonding
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide 2-(propan-2-yl) 1,2,4-triazol-3-yl C₂₅H₂₄ClN₅OS 486.01 Dual substituents (chloro + isopropyl)

Key Observations

Hydrogen Bonding: The 4-amino and 5-oxo groups in the triazinone core facilitate hydrogen bonding, critical for target interactions. Triazole-based analogs (e.g., ) may exhibit altered binding due to nitrogen atom positioning.

Steric Effects : Bulky substituents like isopropyl (target compound) or 4-acetamido may hinder crystal packing, reducing melting points compared to smaller groups (e.g., methyl ).

Pharmacological Implications

  • Anti-Exudative Activity : Derivatives with furan-2-yl substituents (e.g., ) show dose-dependent anti-inflammatory effects, implying that the isopropyl group in the target compound might modulate similar pathways .
  • Enzyme Inhibition: Triazole-thione analogs (e.g., ) demonstrate inhibitory effects on cyclooxygenase (COX), suggesting the triazinone core in the target compound could interact with analogous enzymatic sites .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with precursors like substituted triazinones and acetamide derivatives. Key steps include sulfanyl group introduction via nucleophilic substitution and coupling reactions. Reaction optimization requires precise control of temperature (e.g., 60–80°C for coupling), solvent selection (e.g., DMF or ethanol), and catalysts (e.g., sodium hydride or K2CO3) to prevent decomposition of intermediates .
  • Validation : Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and High-Resolution Mass Spectrometry (HRMS) confirms structural integrity. Purity is assessed using HPLC with C18 columns and acetonitrile/water gradients .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence biological interactions?

  • Key Groups :

  • 1,2,4-Triazinone core : Participates in hydrogen bonding with biological targets (e.g., enzymes).
  • Sulfanyl bridge (-S-) : Enhances lipophilicity and modulates membrane permeability.
  • Acetamide moiety : Stabilizes interactions via van der Waals forces or π-π stacking .
    • Impact : These groups collectively affect solubility, bioavailability, and target binding specificity. For example, the 4-(propan-2-yl)phenyl group increases steric bulk, potentially reducing off-target effects .

Q. What analytical techniques are essential for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms regiochemistry .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 387.12) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm<sup>-1</sup>) and NH vibrations (~3300 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization or oxidation)?

  • Strategies :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) reduces premature decomposition .
  • Protecting Groups : Temporarily shield reactive amines during sulfanyl group installation .
    • Case Study : A 15% yield increase was achieved by replacing NaOH with K2CO3 in coupling reactions, reducing base-induced side products .

Q. How can structural contradictions in biological activity data be resolved (e.g., conflicting IC50 values across studies)?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Molecular Dynamics Simulations : Model binding modes to identify critical residues affecting activity .
    • Example : A 2-fold difference in anti-inflammatory activity was traced to the use of LPS-stimulated vs. TNF-α-stimulated macrophages .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

Core Modifications : Vary substituents on the triazinone (e.g., methyl vs. ethyl) .

Bioisosteric Replacement : Replace sulfanyl with sulfonyl to assess potency changes .

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